molecular formula C19H17ClN2O4S2 B2869692 1-(3-((4-Chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-3-(phenylsulfonyl)propan-1-one CAS No. 1396625-56-1

1-(3-((4-Chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-3-(phenylsulfonyl)propan-1-one

Cat. No. B2869692
CAS RN: 1396625-56-1
M. Wt: 436.93
InChI Key: MMTWBWSIDRYMGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-((4-Chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-3-(phenylsulfonyl)propan-1-one is a useful research compound. Its molecular formula is C19H17ClN2O4S2 and its molecular weight is 436.93. The purity is usually 95%.
BenchChem offers high-quality 1-(3-((4-Chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-3-(phenylsulfonyl)propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-((4-Chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-3-(phenylsulfonyl)propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Evaluation

Novel Azetidinones Synthesis

A study by Sanjay D. Prajapati and M. Thakur (2014) described the synthesis of novel azetidinones through condensation and cyclocondensation processes. These compounds were evaluated for their antibacterial and antifungal activities, indicating their potential as antimicrobial agents Prajapati & Thakur, 2014.

COX-2 Inhibitors for Anti-inflammatory Applications

Selective COX-2 Inhibition

M. ArockiaBabu, R. Shukla, and S. G. Kaskhedikar (2009) synthesized derivatives of azetidin-2-one that exhibited selective inhibition against the COX-2 enzyme, suggesting their utility in developing anti-inflammatory drugs ArockiaBabu, Shukla, & Kaskhedikar, 2009.

Antimicrobial Activity of Phenyl Sulfonyl Derivatives

Antibacterial and Antifungal Properties

Research by Shailesh H. Shah et al. (2014) focused on the synthesis of azetidin-2-one based phenyl sulfonyl pyrazoline derivatives. These compounds were tested for their antibacterial and antifungal activities, showcasing their potential in combating microbial infections Shah et al., 2014.

properties

IUPAC Name

3-(benzenesulfonyl)-1-[3-[(4-chloro-1,3-benzothiazol-2-yl)oxy]azetidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O4S2/c20-15-7-4-8-16-18(15)21-19(27-16)26-13-11-22(12-13)17(23)9-10-28(24,25)14-5-2-1-3-6-14/h1-8,13H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMTWBWSIDRYMGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CCS(=O)(=O)C2=CC=CC=C2)OC3=NC4=C(S3)C=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-((4-Chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-3-(phenylsulfonyl)propan-1-one

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